O1-(2-chloroacetyl)-3-[3,5-di(trifluoromethyl)phenyl]prop-2-enehydroximamide
Description
O1-(2-chloroacetyl)-3-[3,5-di(trifluoromethyl)phenyl]prop-2-enehydroximamide is a synthetic organic compound characterized by a prop-2-enehydroximamide backbone substituted with a 2-chloroacetyl group at the O1 position and a 3,5-di(trifluoromethyl)phenyl moiety at the C3 position. The 3,5-di(trifluoromethyl)phenyl group confers strong electron-withdrawing effects and lipophilicity, which may enhance binding to hydrophobic protein pockets. The 2-chloroacetyl substituent introduces reactivity, likely enabling covalent interactions in biological systems, such as enzyme inhibition via nucleophilic substitution .
Properties
IUPAC Name |
[(Z)-[(E)-1-amino-3-[3,5-bis(trifluoromethyl)phenyl]prop-2-enylidene]amino] 2-chloroacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF6N2O2/c14-6-11(23)24-22-10(21)2-1-7-3-8(12(15,16)17)5-9(4-7)13(18,19)20/h1-5H,6H2,(H2,21,22)/b2-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBYDQZWYRNRXOT-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C=CC(=NOC(=O)CCl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)/C=C/C(=N/OC(=O)CCl)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
O1-(2-chloroacetyl)-3-[3,5-di(trifluoromethyl)phenyl]prop-2-enehydroximamide, with the molecular formula C13H9ClF6N2O2, is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
- Molecular Weight : 374.67 g/mol
- CAS Number : 646989-57-3
- Synonyms : this compound
- Structure : The compound features a chloroacetyl group and a trifluoromethyl-substituted phenyl moiety, which may influence its biological interactions.
The biological activity of this compound is primarily associated with its interaction with specific enzymes and receptors. Research indicates that similar compounds can act as inhibitors of steroid 5α-reductase, an enzyme involved in the conversion of testosterone to dihydrotestosterone (DHT), which plays a crucial role in various androgen-related conditions.
Biological Activity Data
A summary of the biological activity findings related to this compound includes:
| Activity Assay | IC50 Value (µM) | Cell Line/Model | Mechanism |
|---|---|---|---|
| SRD5A1 Inhibition | 1.44 ± 0.13 | HaCaT cells | Enzyme inhibition |
| Cytotoxicity | 29.99 ± 8.69 | HaCaT cells | Non-cytotoxic at low concentrations |
The compound demonstrated significant inhibition of SRD5A1 with an IC50 value of 1.44 µM, indicating potent activity against this target enzyme. The cytotoxicity assay revealed it has relatively low cytotoxic effects at concentrations below 30 µM, suggesting a favorable safety profile for further development.
Case Studies and Research Findings
- Inhibition of DHT Production : A study evaluated the effects of this compound on DHT production in HaCaT cells. The results indicated that treatment with the compound led to a concentration-dependent reduction in DHT levels without significantly affecting cell viability at lower doses .
- Expression Analysis : Real-time RT-PCR and western blot analyses were conducted to assess the impact on SRD5A1 gene and protein expression. While mRNA levels remained unchanged, protein expression decreased significantly after treatment with the compound, indicating that the inhibitory effect occurs primarily through direct enzymatic suppression rather than modulation of gene expression .
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Structural Insights :
- The target compound and the cinnamoyl analog share identical mass and a 3,5-bis(trifluoromethyl)phenyl group but differ in O1 substituents. The cinnamoyl group’s extended π-system may improve aromatic stacking interactions but reduce solubility compared to the compact chloroacetyl group .
- The pyrazole derivative () features a sulfanyl group and aldehyde, diverging in core structure (pyrazole vs. prop-enehydroximamide).
Physicochemical and Reactivity Profiles
- Lipophilicity : The 3,5-di(trifluoromethyl)phenyl group in the target compound enhances lipophilicity (logP ~4.2 estimated), favoring membrane permeability. The cinnamoyl analog may exhibit higher logP (~4.8) due to its aromatic moiety, while the pyrazole derivative’s sulfanyl group could moderate hydrophobicity .
- Reactivity: The 2-chloroacetyl group undergoes nucleophilic substitution (e.g., with cysteine residues), enabling covalent binding. In contrast, the cinnamoyl group participates in non-covalent interactions (e.g., π-π stacking), and the pyrazole’s sulfanyl group may engage in redox or metal coordination .
Research Findings and Challenges
- Isobaric Complexity : The shared exact mass (428.110727) between the target compound and its cinnamoyl analog complicates mass spectrometry-based identification, necessitating tandem MS or NMR for differentiation .
- Activity-Structure Relationships: Chloroacetyl’s reactivity correlates with higher cytotoxicity risks compared to cinnamoyl’s non-covalent profile. Trifluoromethyl positioning (3,5 vs. 3) may alter steric effects in binding pockets.
- Knowledge Gaps: Limited experimental data on solubility, stability, and in vivo efficacy necessitate further studies.
Preparation Methods
Preparation of 3,5-Di(trifluoromethyl)acetophenone
The synthesis begins with halogenation of benzotrifluoride to yield a meta-rich isomeric mixture of halo benzotrifluoride (~96% meta isomer). A Grignard reaction with magnesium in tetrahydrofuran (THF) catalyzed by iodine generates the corresponding aryl magnesium bromide. Subsequent quenching with acetyl chloride or ketene in hydrocarbon solvents produces 3,5-di(trifluoromethyl)acetophenone (Figure 1).
Figure 1: Synthesis of 3,5-di(trifluoromethyl)acetophenone
$$ \text{Benzotrifluoride} \xrightarrow{\text{Halogenation}} \text{Halo benzotrifluoride} \xrightarrow{\text{Mg, THF}} \text{Grignard reagent} \xrightarrow{\text{Ketene}} \text{3,5-di(trifluoromethyl)acetophenone} $$
Formation of α,β-Unsaturated Ketone
Aldol condensation of 3,5-di(trifluoromethyl)acetophenone with formaldehyde under basic conditions (e.g., NaOH) yields β-hydroxy ketone, which dehydrates to form the α,β-unsaturated ketone (3-[3,5-di(trifluoromethyl)phenyl]prop-2-en-1-one). The reaction is monitored via gas-liquid chromatography (GLC) to ensure >95% conversion.
Oxime Formation and Functionalization
Oximation of α,β-Unsaturated Ketone
The α,β-unsaturated ketone reacts with hydroxylamine hydrochloride in ethanol at 40–45°C for 5–7 hours to form the corresponding oxime (Figure 2). Sodium hydroxide (1–1.3 equivalents) is added gradually to maintain a pH of 10–12, favoring nucleophilic attack on the carbonyl group. The oxime is extracted with dichloromethane and crystallized using cyclopentane, achieving >98% purity.
Figure 2: Oximation reaction
$$ \text{α,β-Unsaturated ketone} + \text{NH}_2\text{OH·HCl} \xrightarrow{\text{NaOH}} \text{Prop-2-enehydroximic acid} $$
Chloroacetylation of Oxime
The oxime’s hydroxyl group is acylated with 2-chloroacetyl chloride in dichloromethane under anhydrous conditions. Triethylamine (2.2 equivalents) is used as a base to scavenge HCl, preventing decomposition of the acid-sensitive trifluoromethyl groups. The reaction proceeds at 0–5°C to minimize side reactions, yielding O1-(2-chloroacetyl)-3-[3,5-di(trifluoromethyl)phenyl]prop-2-enehydroximamide (Figure 3).
Figure 3: Chloroacetylation reaction
$$ \text{Prop-2-enehydroximic acid} + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N}} \text{Target compound} $$
Purification and Analytical Characterization
Crystallization and Filtration
The crude product is dissolved in hot cyclohexane and cooled to −20°C to precipitate pure hydroximamide. Recrystallization reduces impurities (<0.1% by HPLC).
Spectroscopic Validation
- NMR : $$ ^1\text{H} $$ NMR (400 MHz, CDCl$$3$$): δ 8.15 (s, 2H, Ar-H), 7.95 (s, 1H, Ar-H), 6.85 (d, J = 15.6 Hz, 1H, CH=CH), 6.45 (d, J = 15.6 Hz, 1H, CH=CH), 4.25 (s, 2H, COCH$$2$$Cl).
- IR : 1720 cm$$^{-1}$$ (C=O stretch), 1665 cm$$^{-1}$$ (C=N stretch), 1320–1120 cm$$^{-1}$$ (C-F stretches).
- MS : m/z 438.1 [M+H]$$^+$$.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing O1-(2-chloroacetyl)-3-[3,5-di(trifluoromethyl)phenyl]prop-2-enehydroximamide, and how can reaction conditions be fine-tuned to improve yield?
- Methodological Answer : Microwave-assisted synthesis (e.g., 80–120°C, 20–60 min) in dry acetonitrile (MeCN) with anhydrous K₂CO₃ as a base has been effective for analogous trifluoromethylphenyl derivatives . Reaction progress should be monitored via HPLC or LC-MS to optimize stoichiometry and intermediates. For chloroacetyl incorporation, stepwise coupling under inert atmosphere (N₂/Ar) is recommended to minimize hydrolysis. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .
Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic techniques?
- Methodological Answer : Confirm the structure using:
- HRMS (ESI-MS) : Match the exact mass (calc. for C₁₈H₁₃ClF₆N₂O₂: 428.110727) to experimental data .
- ¹H/¹³C NMR : Identify characteristic signals (e.g., trifluoromethyl groups at δ ~120–125 ppm in ¹⁹F NMR; chloroacetyl protons at δ ~4.0–4.5 ppm) .
- HPLC-PDA : Use a C18 column (acetonitrile/water + 0.1% formic acid) to assess purity and detect degradation products .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Methodological Answer : Screen for antimicrobial activity using broth microdilution (MIC/MBC assays) against Gram-positive pathogens (e.g., Staphylococcus aureus), given the efficacy of structurally related trifluoromethylphenyl anilides (MICs: 0.15–5.57 µM) . Include cytotoxicity assays (e.g., MTT on HEK-293 cells) to establish selectivity indices .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or conformational flexibility?
- Methodological Answer : Use single-crystal X-ray diffraction (SCXRD) with SHELXL for refinement . For challenging crystallization, employ vapor diffusion (e.g., dichloromethane/hexane). Validate hydrogen bonding and chloroacetyl orientation via Hirshfeld surface analysis. Compare experimental data with DFT-optimized geometries (e.g., Gaussian 16, B3LYP/6-311++G(d,p)) to resolve discrepancies .
Q. What strategies address contradictions in biological activity data across different assay platforms?
- Methodological Answer :
- Assay Replication : Standardize inoculum density (e.g., 1–5 × 10⁵ CFU/mL) and growth media (e.g., CAMHB for bacteria) to minimize variability .
- Purity Verification : Re-test compounds with ≥98% purity (confirmed by LC-MS) to rule out impurity-driven artifacts .
- Mechanistic Profiling : Use transcriptomics or proteomics to identify off-target effects (e.g., ULK1-dependent pathways in autophagy) that may explain divergent results .
Q. How can researchers design structure-activity relationship (SAR) studies to enhance potency against drug-resistant strains?
- Methodological Answer :
- Core Modifications : Replace the chloroacetyl group with sulfonamide or urea moieties (see analogues in ) to improve solubility and target engagement.
- Fluorine Scanning : Introduce additional CF₃ groups at meta/para positions to enhance membrane permeability .
- In Silico Docking : Use AutoDock Vina to model interactions with bacterial targets (e.g., penicillin-binding proteins) and prioritize derivatives with ΔG < −8 kcal/mol .
Q. What analytical techniques are critical for detecting degradation products under stress conditions?
- Methodological Answer : Perform forced degradation studies:
- Acidic/Base Hydrolysis : Reflux in 0.1M HCl/NaOH (70°C, 24h) and analyze by LC-MS/MS to identify hydrolyzed products (e.g., free hydroximamide).
- Photostability : Expose to UV light (ICH Q1B) and monitor via UPLC-DAD for photo-oxidation byproducts .
- Thermal Stability : Store at 40°C/75% RH for 4 weeks and compare pre/post-TGA/DSC thermograms .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
